((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol
Overview
Description
((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol is a complex organic compound that features a cyclopentene ring bonded to a purine base. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its structural similarity to nucleosides, which are the building blocks of nucleic acids like DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol typically involves the following steps:
Cyclopentene Ring Formation: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Purine Base Attachment: The purine base, specifically 6-amino-9H-purine, is then attached to the cyclopentene ring through a nucleophilic substitution reaction.
Methanol Group Addition: Finally, the methanol group is introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Diels-Alder Reactions: Utilizing high-pressure reactors to facilitate the cyclopentene ring formation.
Automated Nucleophilic Substitution: Employing automated systems to ensure precise attachment of the purine base.
Continuous Flow Hydroxymethylation: Using continuous flow reactors to efficiently introduce the methanol group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine base, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine base or the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Altered purine derivatives.
Substitution Products: Various substituted purine and cyclopentene derivatives.
Scientific Research Applications
Chemistry
Nucleoside Analog Synthesis: Used as a precursor in the synthesis of nucleoside analogs for research and therapeutic purposes.
Catalysis: Acts as a ligand in certain catalytic reactions.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit enzymes involved in nucleic acid metabolism.
Cell Signaling Research: Studied for its effects on cellular signaling pathways.
Medicine
Antiviral Research: Explored for its potential antiviral properties, particularly against retroviruses.
Cancer Research: Investigated for its ability to interfere with DNA replication in cancer cells.
Industry
Pharmaceutical Manufacturing: Used in the production of various pharmaceutical compounds.
Biotechnology: Employed in the development of biotechnological tools and assays.
Mechanism of Action
The mechanism of action of ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol involves its interaction with nucleic acid-related enzymes and pathways. It can mimic natural nucleosides, thereby interfering with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also affect cellular signaling pathways by binding to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Deoxyadenosine: A deoxyribonucleoside with a similar structure but lacking the hydroxyl group on the sugar moiety.
Vidarabine: An antiviral nucleoside analog with a similar purine base but different sugar moiety.
Uniqueness
((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol is unique due to its specific stereochemistry and the presence of a cyclopentene ring, which distinguishes it from other nucleoside analogs. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
[(1S,4R)-4-(6-aminopurin-9-yl)cyclopent-2-en-1-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h1-2,5-8,17H,3-4H2,(H2,12,13,14)/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZAZKCWQGBJDE-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C(N=CN=C32)N)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C(N=CN=C32)N)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152051 | |
Record name | 2-Cyclopentene-1-methanol, 4-(6-amino-9H-purin-9-yl)-, cis-(1)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118237-82-4 | |
Record name | 2-Cyclopentene-1-methanol, 4-(6-amino-9H-purin-9-yl)-, cis-(1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclopentene-1-methanol, 4-(6-amino-9H-purin-9-yl)-, cis-(1)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.